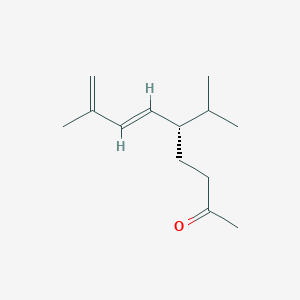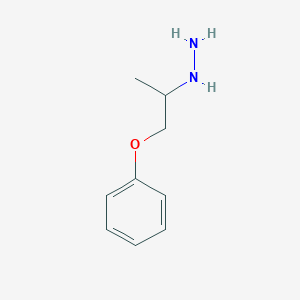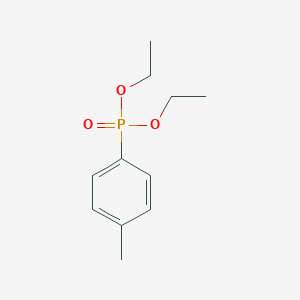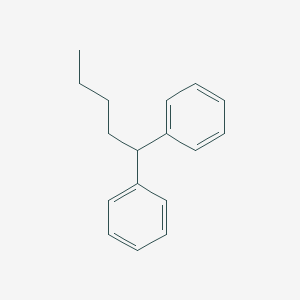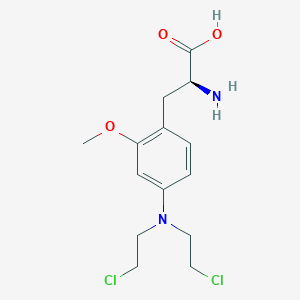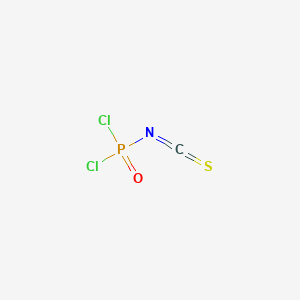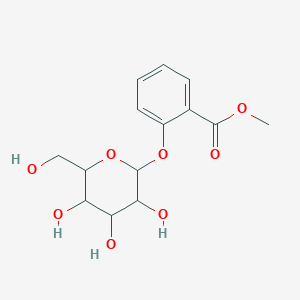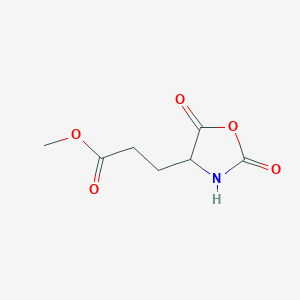
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione, also known as MTBT, is a heterocyclic organic compound with a thiazole ring. It has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has also been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of bacteria.
Mechanism Of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the MAPK signaling pathway, which is involved in cell proliferation and survival.
Biochemical And Physiological Effects
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. It has also been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione in lab experiments is its high purity and stability, which makes it easy to work with and ensures reproducibility of results. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other chemotherapy drugs. Another area of interest is its potential use as an antifungal agent, particularly for the treatment of fungal infections that are resistant to current treatments. Finally, there is potential for the use of 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione in materials science, particularly in the development of new polymers and coatings.
Synthesis Methods
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione can be synthesized through a variety of methods, including the reaction of 2-aminothiophenol with 2-bromo-1-methylcyclohexene, the reaction of 2-aminothiophenol with 2-methylcyclohexanone, and the reaction of 2-aminothiophenol with 2-methylcyclohexanone oxime. The most commonly used method is the reaction of 2-aminothiophenol with 2-bromo-1-methylcyclohexene, which yields 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione with a high yield and purity.
properties
CAS RN |
1628-45-1 |
|---|---|
Product Name |
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione |
Molecular Formula |
C8H11NS2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H11NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H2,1H3 |
InChI Key |
HCHWZEAGBIJCFF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)SC1=S |
Canonical SMILES |
CN1C2=C(CCCC2)SC1=S |
synonyms |
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



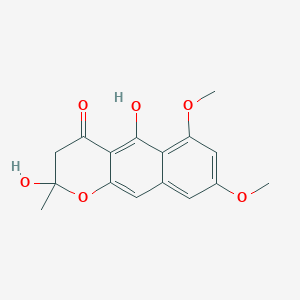
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
